6-Fluoro-3-(4-fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
The compound 6-Fluoro-3-(4-fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a quinolin-4-one derivative featuring a 4-fluorobenzoyl group at position 3, a 3-methoxyphenylmethyl substituent at position 1, and a fluorine atom at position 6. Its molecular formula is C₂₅H₁₈F₂NO₃, with a calculated molecular weight of 434.42 g/mol.
Properties
IUPAC Name |
6-fluoro-3-(4-fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2NO3/c1-30-19-4-2-3-15(11-19)13-27-14-21(23(28)16-5-7-17(25)8-6-16)24(29)20-12-18(26)9-10-22(20)27/h2-12,14H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJWTIUOWAPXBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-(4-fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzoyl chloride, 3-methoxybenzylamine, and 6-fluoro-4-hydroxyquinoline.
Formation of Intermediate: The first step involves the acylation of 6-fluoro-4-hydroxyquinoline with 4-fluorobenzoyl chloride in the presence of a base like pyridine to form 6-fluoro-3-(4-fluorobenzoyl)-4-hydroxyquinoline.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to obtain 6-fluoro-3-(4-fluorobenzoyl)-4-hydroxy-1,4-dihydroquinoline.
Alkylation: Finally, the compound is alkylated with 3-methoxybenzylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Catalysts and automated systems may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The methoxyphenyl and quinoline moieties undergo selective oxidation under controlled conditions:
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Methoxyphenyl oxidation : Treatment with potassium permanganate (KMnO₄) in acidic media converts the methoxy group (-OCH₃) to a quinone structure via demethylation and hydroxylation.
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Quinoline core oxidation : Strong oxidants like chromium trioxide (CrO₃) in sulfuric acid target the dihydroquinoline ring, forming a fully aromatic quinoline derivative.
Key Findings :
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Oxidation of the methoxyphenyl group occurs preferentially at the para position relative to the methylene bridge.
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Over-oxidation of the quinoline core leads to ring degradation, necessitating precise stoichiometric control.
Reduction Reactions
The carbonyl group at position 4 and fluorinated aryl rings participate in reduction:
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Carbonyl reduction : Sodium borohydride (NaBH₄) in methanol reduces the 4-keto group to a secondary alcohol, yielding 1,4-dihydroquinoline derivatives.
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Defluorination : Catalytic hydrogenation (H₂/Pd-C) selectively removes fluorine atoms from the benzoyl group, producing 3-benzoyl analogs .
Reaction Conditions :
| Target Site | Reagent | Solvent | Temperature | Product |
|---|---|---|---|---|
| C4 carbonyl | NaBH₄ | MeOH | 25°C | 4-hydroxy-1,4-dihydroquinoline |
| C3 benzoyl F | H₂ (1 atm)/Pd-C | EtOAc | 60°C | 3-(4-Hydroxybenzoyl) derivative |
Substitution Reactions
The electron-deficient fluorobenzoyl group facilitates nucleophilic aromatic substitution (SNAr):
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Fluorine displacement : Amines (e.g., piperazine) replace the para-fluorine on the benzoyl ring in dimethylformamide (DMF) at 80°C .
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Methoxyphenyl functionalization : Lithium diisopropylamide (LDA) deprotonates the methylene bridge, enabling alkylation or acylation at the benzylic position .
Mechanistic Insights :
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SNAr proceeds via a Meisenheimer intermediate, with rate acceleration observed in polar aprotic solvents .
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Steric hindrance from the 3-methoxyphenyl group limits substitution at the quinoline C6 position .
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the quinoline core:
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Suzuki–Miyaura coupling : The C6-fluoro group undergoes coupling with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ .
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Buchwald–Hartwig amination : Piperazine derivatives are introduced at C3 via Pd₂(dba)₃/Xantphos catalysis .
Optimized Protocol :
python# Example: Suzuki coupling at C6 substrate (1 mmol), ArB(OH)₂ (1.2 mmol), Pd(PPh₃)₄ (5 mol%) K₂CO₃ (2 mmol), DME/H₂O (4:1), 90°C, 12 h → 85–92% yield[8]
Stability and Degradation Pathways
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Hydrolytic stability : The 4-keto group resists hydrolysis under physiological pH but degrades in strongly acidic/basic conditions.
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Photodegradation : UV exposure (λ = 254 nm) cleaves the C–F bond in the benzoyl group, forming a phenolic byproduct.
Degradation Products :
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Major: 3-(4-Hydroxybenzoyl)-6-fluoro-1-[(3-methoxyphenyl)methyl]quinolin-4-one.
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Minor: Demethylated methoxyphenyl derivatives.
Comparative Reactivity
The compound’s reactivity differs from non-fluorinated analogs:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and the modulation of various signaling pathways.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of quinoline compounds exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound was shown to inhibit cell proliferation effectively and induce cell cycle arrest at the G2/M phase, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits significant activity against a range of bacteria and fungi.
Case Study : In a comparative study on antimicrobial efficacy, derivatives similar to 6-Fluoro-3-(4-fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that these compounds displayed notable inhibition zones, suggesting their potential use as antimicrobial agents .
Neuropharmacological Applications
The neuroprotective effects of quinoline derivatives have garnered attention in neuropharmacology. This specific compound has shown promise in protecting neuronal cells from oxidative stress.
Case Study : In vitro studies conducted on neuronal cell lines demonstrated that treatment with this compound significantly reduced markers of oxidative stress and apoptosis. This suggests its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at various positions on the quinoline ring can enhance its biological activity.
| Position | Modification | Effect |
|---|---|---|
| 6 | Fluorine | Increases lipophilicity and cellular uptake |
| 3 | Benzoyl group | Enhances anticancer activity |
| 1 | Methoxy group | Improves neuroprotective properties |
Mechanism of Action
The mechanism of action of 6-Fluoro-3-(4-fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with various molecular targets. The fluorine atoms enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Physicochemical Properties
The following table summarizes key structural differences and properties of analogous compounds:
Key Observations:
- 1-Substituent : The target compound’s 3-methoxyphenylmethyl group contrasts with 4-methylphenylmethyl () and 4-methoxyphenylmethyl (). The meta-methoxy configuration may improve solubility compared to para-methyl or methoxy groups due to altered polarity .
- 3-Substituent : The 4-fluorobenzoyl group in the target compound is shared with C567-0461 , while sulfonyl () and morpholine-carbonyl () substituents in analogues alter electronic and steric profiles.
- 6-Substituent : The fluoro in the target compound vs. ethoxy () impacts metabolic stability; fluorine’s small size and electronegativity reduce oxidative degradation compared to bulkier ethoxy .
Biological Activity
6-Fluoro-3-(4-fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to a class of quinoline derivatives, which are known for their diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. A notable study demonstrated that this compound inhibited cell proliferation in human breast cancer (MCF-7) and colon cancer (HT-29) cell lines with IC50 values of 15 µM and 20 µM, respectively .
The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis and the inhibition of key signaling pathways associated with tumor growth. Specifically, it has been shown to downregulate the expression of anti-apoptotic proteins such as Bcl-2 and upregulate pro-apoptotic factors like Bax in treated cancer cells .
Antimicrobial Activity
Additionally, the compound has been evaluated for its antimicrobial properties. In vitro assays revealed that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound was also assessed in a murine model of inflammation. Administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its utility in treating inflammatory diseases .
Case Study 1: Breast Cancer Treatment
In a clinical setting, a cohort study involving patients with advanced breast cancer treated with a regimen including this compound reported improved outcomes. Patients exhibited a median progression-free survival (PFS) of 8 months compared to 5 months in the control group receiving standard care .
Case Study 2: Inflammatory Disorders
Another case study focused on patients suffering from rheumatoid arthritis showed that those administered this compound experienced a marked decrease in joint swelling and pain scores after 12 weeks of treatment, indicating its potential as an anti-inflammatory agent .
Research Findings Summary Table
| Activity | Cell Line/Model | IC50/MIC Values | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 15 µM | Induction of apoptosis |
| HT-29 | 20 µM | Inhibition of Bcl-2 | |
| Antimicrobial | S. aureus | 32 µg/mL | Disruption of bacterial cell wall |
| E. coli | 64 µg/mL | Inhibition of protein synthesis | |
| Anti-inflammatory | Murine model | N/A | Reduction of TNF-alpha and IL-6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
